molecular formula C15H20N4O2S B2705860 3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide CAS No. 2097902-19-5

3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide

Cat. No.: B2705860
CAS No.: 2097902-19-5
M. Wt: 320.41
InChI Key: WGIFTYWENRLYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide is a synthetic organic compound that features a triazole ring, a phenylsulfanyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Attachment of the Phenylsulfanyl Group:

    Formation of the Propanamide Moiety: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

Biologically, 3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide has shown potential as an antifungal agent due to the presence of the triazole ring, which is known to inhibit fungal cytochrome P450 enzymes.

Medicine

In medicine, this compound is being explored for its anticancer properties. The phenylsulfanyl group and the triazole ring contribute to its ability to interfere with cellular processes in cancer cells, potentially leading to apoptosis.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of 3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide involves its interaction with specific molecular targets. In antifungal applications, it inhibits the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. In anticancer applications, it may induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole-based antifungal agent.

    Voriconazole: A triazole antifungal with a broader spectrum of activity.

    Sulfanilamide: Contains a sulfonamide group, similar to the phenylsulfanyl group in terms of reactivity.

Uniqueness

3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide is unique due to the combination of its functional groups, which confer both antifungal and anticancer properties. The presence of the phenylsulfanyl group distinguishes it from other triazole compounds, potentially offering different pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

3-phenylsulfanyl-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c20-15(6-11-22-14-4-2-1-3-5-14)17-7-9-21-10-8-19-13-16-12-18-19/h1-5,12-13H,6-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIFTYWENRLYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCOCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.